2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The indole ring system is aromatic, which contributes to the stability of the molecule. The sulfonyl group is a good leaving group, which could make the compound reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, amide, and sulfonyl groups. For example, the amine could participate in acid-base reactions, the amide could undergo hydrolysis, and the sulfonyl group could be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the presence of polar groups, and the presence of aromatic rings .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Characterization of Derivatives
A study by Nafeesa et al. (2017) discusses the synthesis and characterization of N-substituted derivatives of acetamide, aiming to evaluate their antibacterial and anti-enzymatic potential. This research signifies the interest in developing compounds with potential antibacterial applications through structural modifications of acetamide derivatives (Nafeesa et al., 2017).
Antimicrobial Evaluation
Darwish et al. (2014) aimed at the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their antimicrobial potential. This kind of study showcases the exploration of novel compounds for antimicrobial properties, which could be relevant for compounds with structures similar to the one (Darwish et al., 2014).
Cancer Detection Applications
Research by Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, highlighting the application of synthesized compounds in medical diagnostics and imaging, potentially relevant for understanding the application scope for complex acetamide derivatives (Pham et al., 2005).
Mechanism of Action
Mode of Action
This can lead to changes in the biochemical pathways in which these targets are involved .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to cell cycle regulation, apoptosis, and cellular response to stress .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, which can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Given the potential targets, it’s likely that the compound could induce changes in cell behavior, potentially influencing cell growth, division, and survival .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)31(29,30)15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVHVUKMLUKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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